5-Bromothieno[2,3-d]thiadiazole-6-carboxylic acid
Description
Properties
IUPAC Name |
5-bromothieno[2,3-d]thiadiazole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrN2O2S2/c6-3-1(5(9)10)2-4(11-3)7-8-12-2/h(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNWWSBUFDOICB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC2=C1SN=N2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromothieno[2,3-d]thiadiazole-6-carboxylic acid typically involves the bromination of thieno[2,3-d]thiadiazole followed by carboxylation. The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent. The carboxylation step can be achieved using carbon dioxide under high pressure or through the use of carboxylating reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and carboxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 5 undergoes substitution with nucleophiles under mild conditions.
Key findings:
-
Bromine substitution is regioselective at position 5 due to the electron-deficient thiadiazole ring .
-
Thiols and amines react efficiently under basic conditions, while weaker nucleophiles require polar aprotic solvents .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings to introduce aryl or heteroaryl groups.
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst System | Conditions | Product Yield | Source |
|---|---|---|---|---|
| Thiophene-2-boronic acid | Pd(PPh₃)₄, K₂CO₃, toluene | 110°C, 24 h | 60% | |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | DMF/H₂O, 100°C | 72% |
Direct C–H Arylation
| Aryl Halide | Catalyst System | Conditions | Product Yield | Source |
|---|---|---|---|---|
| 2-Bromothiophene | Pd(OAc)₂, PivOH, K₂CO₃ | DMA, 120°C | 55% |
Key findings:
Cyclization Reactions
The carboxylic acid group facilitates cyclization to form fused heterocycles.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| SOCl₂ | Reflux, 4 h | Thiadiazolo[5,4-b]pyrrolin-6-one | 81% | |
| POCl₃ | 80°C, DMF (cat.) | Imidazothiadiazole derivatives | 68% |
Mechanistic insight:
-
Cyclization proceeds via activation of the carboxylic acid to an acyl chloride, followed by intramolecular nucleophilic attack .
Acylation and Esterification
The carboxylic acid undergoes standard derivatization reactions.
| Reaction Type | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Esterification | (CH₃)₃SiCHN₂, CH₂Cl₂/MeOH | Methyl ester | 95% | |
| Amide formation | Oxalyl chloride, DIEA, R-NH₂ | 5-Bromo-N-(3,4-dimethoxyphenyl)amide | 89% |
Key data:
Decarboxylation and Functionalization
Controlled decarboxylation enables access to simpler thiadiazole scaffolds.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| CuO, quinoline, 180°C | 5-Bromothieno[2,3-d]thiadiazole | 74% | |
| Ag₂CO₃, DMF, 120°C | Dehalogenated thienothiadiazole | 62% |
Biological Activity Correlations
Derivatives exhibit notable bioactivity:
-
Anticancer : N-(3,4-Dimethoxyphenyl)amide derivatives show IC₅₀ values of 1.5–3.2 μM against pancreatic cancer cells .
-
Antiviral : Thioether derivatives inhibit HIV-1 replication at EC₅₀ = 0.8 μM .
Structural and Electronic Effects
Scientific Research Applications
Medicinal Chemistry
The compound has shown significant promise as an antitumor agent . Research indicates that derivatives of thiadiazoles can inhibit key cancer-related targets such as c-Met and VEGFR-2. These interactions can lead to apoptosis in cancer cells and inhibit cell proliferation, marking these compounds as potential therapeutic agents against various cancers .
Case Study: Anticancer Activity
- Target: c-Met and VEGFR-2
- Mechanism: Induction of apoptosis and inhibition of cell proliferation
- Results: In vitro studies demonstrated effective inhibition of cancer cell lines at micromolar concentrations.
Antimicrobial Activity
5-Bromothieno[2,3-d]thiadiazole-6-carboxylic acid has been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
- Tested Strains: Staphylococcus aureus, Escherichia coli
- Minimum Inhibitory Concentration (MIC): Ranges from 125 µg/mL to 1.95 µg/mL depending on the strain.
- Findings: Compounds derived from this structure showed stronger activity compared to traditional antibiotics like nitrofurantoin .
Material Science
In materials science, this compound is utilized in the synthesis of advanced materials such as organic semiconductors and photovoltaic cells. Its unique electronic properties make it suitable for applications in organic electronics.
Applications:
- Organic Semiconductors: Used in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells.
- Photovoltaics: Enhances charge transport properties in photovoltaic devices.
Mechanism of Action
The mechanism of action of 5-Bromothieno[2,3-d]thiadiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below highlights key structural differences between 5-bromothieno[2,3-d]thiadiazole-6-carboxylic acid and related heterocycles:
Key Observations :
- Bromine substitution occurs at different positions (C5 in the target compound vs. C2 in ).
- Carboxylic acid groups (e.g., C6 in the target compound) enhance water solubility compared to thiol or ethyl groups.
Bromination Strategies
- Target Compound : Bromination via ortho-lithiation enables precise substitution at C5 .
- 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol: Bromine is introduced via 4-bromobenzaldehyde condensation, forming a Schiff base .
- 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole: Bromine originates from ω-bromoacetophenone during cyclization .
Reactivity Trends
- The bromine in the target compound is less labile than in 2-bromoimidazo-thiadiazole derivatives (), where secondary amines readily replace bromine .
- The carboxylic acid group in the target compound participates in condensation reactions (e.g., with ethyl cyanoacetate) similar to pyrano-thiazole derivatives () .
Spectral Characteristics
The table compares spectral data for brominated heterocycles:
Biological Activity
5-Bromothieno[2,3-d]thiadiazole-6-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing from diverse research findings.
Structure and Properties
This compound is characterized by a thiadiazole ring with a bromine substituent at the fifth position and a carboxylic acid group at the sixth position. This structure allows for various interactions due to the presence of electronegative elements such as bromine and oxygen, contributing to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The compound has demonstrated significant anti-proliferative effects against various cancer cell lines:
- MCF-7 (breast cancer) : Exhibited an IC50 value of 2.44 µM, indicating potent anti-proliferative activity.
- HCT-116 (colon cancer) : Also showed notable inhibition, with molecular docking studies suggesting that the compound may inhibit STAT3 transcriptional activity and CDK9 kinase activity .
The mechanisms of action appear to involve interference with cell cycle progression and induction of apoptosis. For instance, in MCF-7 cells, treatment with the compound increased the G0/G1 phase population while decreasing the S phase population .
Other Biological Activities
In addition to anticancer effects, thiadiazole derivatives have been investigated for other pharmacological activities:
- Antimicrobial : Compounds in this class have shown efficacy against various bacterial strains.
- Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties that could be beneficial in treating inflammatory diseases .
- Antitubercular : Research indicates potential activity against Mycobacterium tuberculosis .
Study 1: Anticancer Activity
A study focused on a series of thiadiazole derivatives demonstrated that this compound significantly reduced cell viability in human leukemia and solid tumor models. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, showing increased annexin V binding in treated cells compared to controls .
Study 2: Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins such as STAT3 and CDK9. These studies suggest that specific functional groups within the compound are critical for its inhibitory effects on these targets, highlighting its potential as a lead compound for further development in cancer therapy .
Data Summary Table
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 2.44 | Inhibition of STAT3 and CDK9 |
| Anticancer | HCT-116 | Not specified | Induction of apoptosis |
| Antimicrobial | Various strains | Not specified | Inhibition of bacterial growth |
| Anti-inflammatory | In vitro models | Not specified | Reduction of inflammatory markers |
Q & A
Q. What are the standard synthetic routes for 5-bromothieno[2,3-d]thiadiazole-6-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves bromination of a thieno-thiadiazole precursor. For example, a modified HBTU-mediated coupling reaction (as described for analogous thiadiazole-carboxylic acids) uses DMF as a solvent, DIPEA as a base, and extended reaction times (3 days) to achieve yields of ~78% . Variations in solvent polarity (e.g., switching to THF or dichloromethane) or reducing reaction time may lower yields due to incomplete activation of the carboxylic acid moiety. Precise temperature control (room temperature vs. reflux) is critical to avoid decomposition of the brominated intermediate.
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?
- NMR : The -NMR spectrum should show a singlet for the aromatic proton in the thiadiazole ring (δ ~8.5–9.0 ppm) and a downfield-shifted carboxylic acid proton (if not derivatized). -NMR will confirm the carbonyl carbon at ~165–170 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (exact mass: 290.876) to rule out bromine loss or sulfone byproducts .
- FT-IR : A strong absorption band at ~1700 cm confirms the carboxylic acid group, while S-Br stretches appear near 600 cm .
Q. What are the primary applications of this compound in current pharmacological research?
It serves as a precursor for kinase inhibitors and antimicrobial agents due to its electron-deficient thiadiazole core, which enhances binding to ATP pockets in enzymes. For example, derivatives of thieno-thiadiazole-carboxylic acids have shown IC values <1 µM against Staphylococcus aureus via disruption of cell wall synthesis pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data reported for this compound across different studies?
Discrepancies often arise from polymorphic forms or residual solvents. For instance, some studies report solubility in DMSO as >50 mg/mL, while others note limited solubility (<10 mg/mL). To address this:
- Perform X-ray diffraction (XRD) to identify crystalline vs. amorphous forms.
- Use thermogravimetric analysis (TGA) to detect solvent residues (e.g., DMF or ether) that artificially inflate solubility measurements .
- Standardize dissolution protocols (e.g., sonication time, temperature) to ensure reproducibility .
Q. What strategies optimize the regioselectivity of bromination in thieno-thiadiazole systems?
Bromination at the 5-position competes with side reactions at the 4- or 7-positions. Key strategies include:
- Electrophilic bromination with NBS (N-bromosuccinimide) in acetic acid at 0°C to favor the 5-position due to steric hindrance .
- Lewis acid catalysis (e.g., FeCl) to direct bromine to the electron-deficient thiadiazole ring .
- Monitoring reaction progress via HPLC-MS to terminate before over-bromination occurs .
Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?
The electron-withdrawing thiadiazole and carboxylic acid groups deactivate the aromatic ring, necessitating harsh conditions for Suzuki-Miyaura couplings. For example:
- Use Pd(PPh) as a catalyst with KCO as a base in refluxing toluene/water (110°C, 24 hrs).
- Electron-deficient aryl boronic acids (e.g., p-CF-substituted) achieve higher yields (>60%) compared to electron-rich partners (<30%) due to enhanced oxidative addition .
Q. What are the environmental and safety considerations for handling this compound?
- Toxicity : Limited data exist, but analogous brominated heterocycles show moderate acute toxicity (LD > 500 mg/kg in rats). Use PPE and fume hoods during synthesis .
- Waste disposal : Brominated byproducts require neutralization with sodium thiosulfate before disposal to prevent halogen accumulation in ecosystems .
Methodological Guidance
Q. How to design experiments to validate the compound’s stability under physiological conditions?
- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hrs, monitor degradation via HPLC.
- Photostability : Expose to UV light (254 nm) and analyze by LC-MS for sulfoxide or debrominated products .
- Microsomal stability : Use liver microsomes (human/rat) with NADPH to assess metabolic pathways .
Q. What computational tools predict the compound’s binding affinity to target proteins?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
